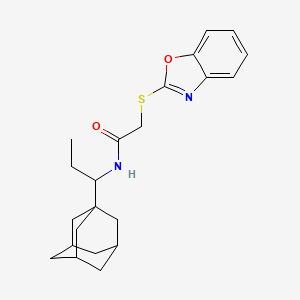![molecular formula C26H25N3O3S B15003113 {4-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}[5-(phenoxymethyl)furan-2-yl]methanone](/img/structure/B15003113.png)
{4-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}[5-(phenoxymethyl)furan-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[5-(PHENOXYMETHYL)FURAN-2-CARBONYL]PIPERAZINE is a complex organic compound that features a thiazole ring, a furan ring, and a piperazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[5-(PHENOXYMETHYL)FURAN-2-CARBONYL]PIPERAZINE typically involves multi-step reactions. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The furan ring can be introduced through the reaction of phenoxyacetic acid with appropriate reagents . The final step involves the coupling of the thiazole and furan rings with piperazine under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[5-(PHENOXYMETHYL)FURAN-2-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Applications De Recherche Scientifique
1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[5-(PHENOXYMETHYL)FURAN-2-CARBONYL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[5-(PHENOXYMETHYL)FURAN-2-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . The furan ring can participate in hydrogen bonding and other interactions with biological molecules . These interactions can lead to the activation or inhibition of biochemical pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-1,3-thiazole-2-amines: These compounds also contain a thiazole ring and have been studied for their biological activities.
2,4-Disubstituted thiazoles: These compounds have been shown to exhibit a wide range of biological activities.
Propriétés
Formule moléculaire |
C26H25N3O3S |
|---|---|
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
[4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-[5-(phenoxymethyl)furan-2-yl]methanone |
InChI |
InChI=1S/C26H25N3O3S/c1-19-7-9-20(10-8-19)23-18-33-26(27-23)29-15-13-28(14-16-29)25(30)24-12-11-22(32-24)17-31-21-5-3-2-4-6-21/h2-12,18H,13-17H2,1H3 |
Clé InChI |
BZCFFJPNBYDCTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)COC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}methanamine](/img/structure/B15003035.png)
![2-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15003038.png)
![N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003045.png)
![6-butyl-1,3-dimethyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15003059.png)
![N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003067.png)
![4-{4-[(4-Bromophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}morpholine](/img/structure/B15003070.png)
![N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B15003074.png)
![3,4,5-trimethoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B15003076.png)
![methyl 6-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B15003083.png)
![1-Amino-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B15003089.png)

![3-({[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methylbenzoic acid](/img/structure/B15003104.png)
![7-(4-Carboxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15003115.png)
![N-(3-fluorobenzyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003117.png)
